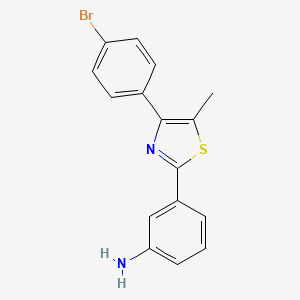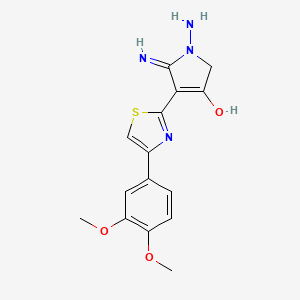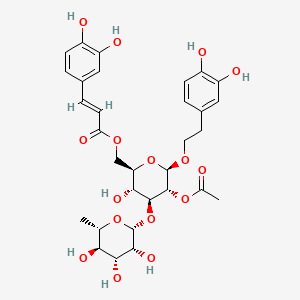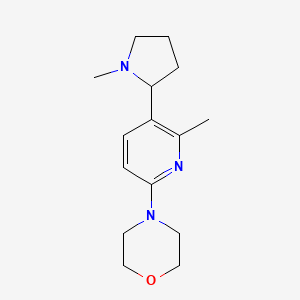![molecular formula C22H19NO4 B11816111 3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11816111.png)
3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzylidene group substituted with methoxy groups at the 3 and 4 positions, fused with a cyclopenta[b]quinoline core, and a carboxylic acid functional group.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3,4-Dimethoxy-benzyliden)-2,3-dihydro-1H-cyclopenta[b]chinolin-9-carbonsäure kann durch verschiedene Synthesewege erfolgen. Eine gängige Methode umfasst die Kondensation von 3,4-Dimethoxybenzaldehyd mit einem geeigneten Cyclopenta[b]chinolin-Derivat unter sauren oder basischen Bedingungen. Die Reaktion verläuft typischerweise über einen Knoevenagel-Kondensationsmechanismus, gefolgt von Cyclisierungs- und Oxidationsschritten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Verwendung von kontinuierlichen Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess kann die Verwendung von Katalysatoren wie Lewis-Säuren oder Übergangsmetallkomplexen umfassen, um die Reaktionsgeschwindigkeit und Selektivität zu verbessern. Lösungsmittelfreie oder umweltfreundliche Chemieansätze, wie z. B. die Mikrowellen-gestützte Synthese, können ebenfalls eingesetzt werden, um die Umweltbelastung zu minimieren .
Analyse Chemischer Reaktionen
Reaktionstypen
3-(3,4-Dimethoxy-benzyliden)-2,3-dihydro-1H-cyclopenta[b]chinolin-9-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um Chinolin-Derivate mit verschiedenen Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Benzylidengruppe in eine Benzylgruppe umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an der Methoxy- bzw. Benzylidenposition auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid unter sauren Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.
Substitution: Halogenierungsmittel, Nucleophile wie Amine und Thiole sowie Elektrophile wie Alkylhalogenide.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Chinolin-Derivate, Benzyl-substituierte Verbindungen und funktionalisierte Cyclopenta[b]chinoline .
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethoxy-benzyliden)-2,3-dihydro-1H-cyclopenta[b]chinolin-9-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Chinolin-Derivate verwendet.
Biologie: Wurde auf sein Potenzial als antimikrobielles, antifungizides und antivirales Mittel untersucht.
Medizin: Wurde auf seine Antikrebs-Eigenschaften und seinen potenziellen Einsatz in der Arzneimittelentwicklung untersucht.
Industrie: Wird zur Herstellung von Farbstoffen, Pigmenten und anderen Feinchemikalien verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 3-(3,4-Dimethoxy-benzyliden)-2,3-dihydro-1H-cyclopenta[b]chinolin-9-carbonsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann Enzyme hemmen, die an der DNA-Replikation und -Reparatur beteiligt sind, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt. Es kann auch mit mikrobiellen Zellmembranen interagieren, ihre Integrität stören und zum Zelltod führen .
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It may also interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Hydroxy-2-chinolone: Bekannt für ihre pharmazeutischen und biologischen Aktivitäten, darunter antimikrobielle und Antikrebs-Eigenschaften.
Chinoline und Chinolone: Weit verbreitet als antibakterielle, antifungizide, antivirale und antiparasitäre Mittel.
Chinolinyl-pyrazole: Zeigen signifikante pharmakologische Aktivitäten, darunter entzündungshemmende und Antikrebs-Effekte.
Einzigartigkeit
3-(3,4-Dimethoxy-benzyliden)-2,3-dihydro-1H-cyclopenta[b]chinolin-9-carbonsäure sticht durch seine einzigartigen strukturellen Merkmale hervor, wie z. B. die Benzylidengruppe mit Methoxysubstitutionen und den Cyclopenta[b]chinolin-Kern. Diese Strukturelemente tragen zu seiner einzigartigen chemischen Reaktivität und biologischen Aktivität bei, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C22H19NO4 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C22H19NO4/c1-26-18-10-7-13(12-19(18)27-2)11-14-8-9-16-20(22(24)25)15-5-3-4-6-17(15)23-21(14)16/h3-7,10-12H,8-9H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
ITWSNYABEWGWGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Iodo-6-nitrobenzo[d]thiazole](/img/structure/B11816055.png)


![2-[2-[2-chloro-3-[4-(3H-indol-1-ium-3-yl)-3-(iodomethyl)-4-methylpent-1-enyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole](/img/structure/B11816076.png)


![2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate](/img/structure/B11816088.png)
![(2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid](/img/structure/B11816105.png)

